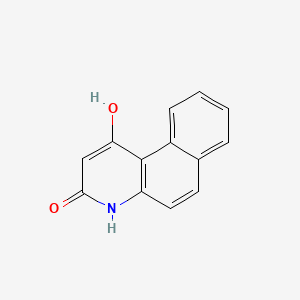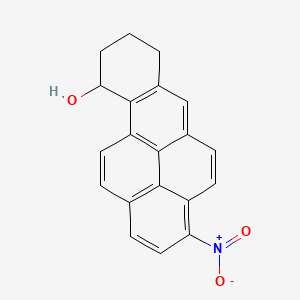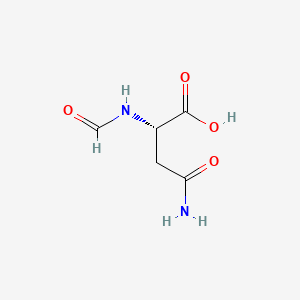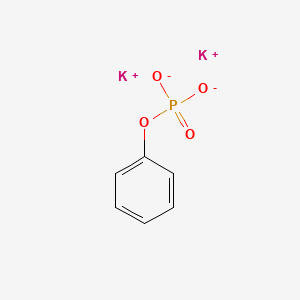
Calcium dibenzyl dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium dibenzyl dimaleate is a chemical compound with the molecular formula C11H10O4·1/2Ca. It is known for its unique structure, which includes two benzyl groups and two maleate groups coordinated to a calcium ion. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium dibenzyl dimaleate typically involves the reaction of dibenzyl maleate with a calcium salt. One common method is the ligand metathesis reaction, where dibenzyl maleate reacts with calcium iodide in a solvent such as tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture to ensure complete reaction and then isolating the product by crystallization from a suitable solvent mixture .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Calcium dibenzyl dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Calcium dibenzyl dimaleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other calcium-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s calcium content makes it useful in studies related to calcium signaling and homeostasis in biological systems.
Medicine: Research into calcium-based compounds for drug delivery and therapeutic applications often involves this compound.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical processes
Mecanismo De Acción
The mechanism by which calcium dibenzyl dimaleate exerts its effects is primarily related to its ability to release calcium ions. These ions play a crucial role in various cellular processes, including signal transduction pathways, muscle contraction, and enzyme activation. The compound’s structure allows for controlled release of calcium ions, making it useful in applications where precise calcium regulation is required .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzylcalcium: Similar in structure but lacks the maleate groups.
Calcium oxalate: Contains calcium but has different organic ligands.
Calcium carbonate: A common calcium compound with different chemical properties.
Uniqueness
Calcium dibenzyl dimaleate is unique due to its combination of benzyl and maleate groups, which confer specific reactivity and solubility properties. This makes it particularly useful in applications requiring both organic and inorganic characteristics .
Propiedades
Número CAS |
17200-48-5 |
|---|---|
Fórmula molecular |
C22H18CaO8 |
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
calcium;(Z)-4-oxo-4-phenylmethoxybut-2-enoate |
InChI |
InChI=1S/2C11H10O4.Ca/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;/h2*1-7H,8H2,(H,12,13);/q;;+2/p-2/b2*7-6-; |
Clave InChI |
YDFZSTMOFBLSJC-SVDRMMRJSA-L |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].[Ca+2] |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


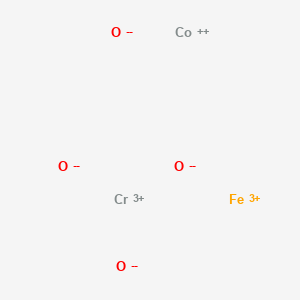
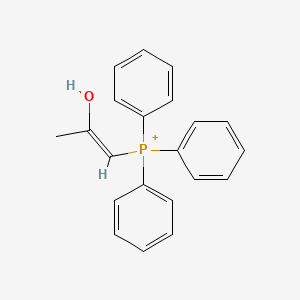
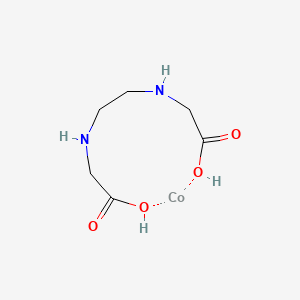
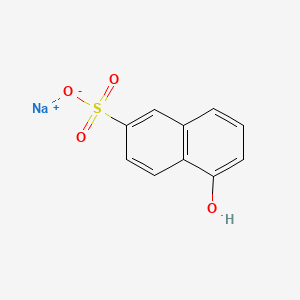
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
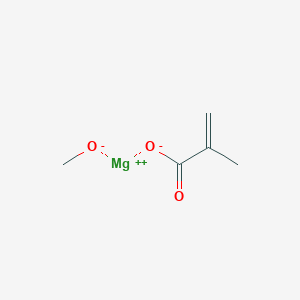
![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
